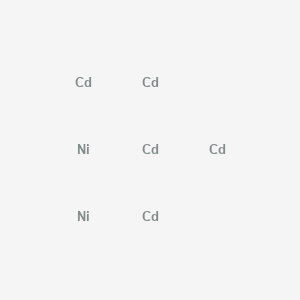

Cadmium;nickel

Descripción

Cadmium (Cd) and nickel (Ni) are transition metals widely utilized in industrial applications but recognized for their toxicity and carcinogenicity. Both are classified as Group I carcinogens by the International Agency for Research on Cancer (IARC), with occupational exposure linked to lung, prostate, and renal cancers .

- Cadmium Compounds: Primarily used in nickel-cadmium (Ni-Cd) batteries, pigments, and coatings, cadmium compounds (e.g., CdO, CdS, CdSO₄) exhibit high solubility in acids and bioaccumulative properties. Chronic exposure disrupts calcium metabolism, induces oxidative stress, and causes renal dysfunction .

- Nickel Compounds: Nickel oxides (NiO), sulfides (NiS), and hydroxides (Ni(OH)₂) are integral to battery production, alloys, and catalysts. While less mutagenic than cadmium, nickel compounds disrupt epigenetic regulation, impair DNA repair, and induce histone mRNA dysregulation .

Propiedades

Número CAS |

11091-69-3 |

|---|---|

Fórmula molecular |

Cd5Ni2 |

Peso molecular |

679.5 g/mol |

Nombre IUPAC |

cadmium;nickel |

InChI |

InChI=1S/5Cd.2Ni |

Clave InChI |

RAXMOYZMFYKONM-UHFFFAOYSA-N |

SMILES canónico |

[Ni].[Ni].[Cd].[Cd].[Cd].[Cd].[Cd] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cadmium-nickel compounds can be synthesized through various methods. One common method involves the homogeneous precipitation of cadmium carbonate particles, which are then coated with nickel hydroxy carbonate by heating their dispersion in an aqueous solution containing nickel sulfate and urea at 85°C for 70 minutes . Another method involves the extraction and separation of cadmium and nickel from sulfuric acid solutions using salts of bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) and amines .

Industrial Production Methods: Industrial production of cadmium-nickel compounds often involves the processing of nickel-cadmium batteries. The extraction process includes leaching in hot sulfuric acid, followed by electrodeposition of cadmium and precipitation of iron as Fe(OH)3 . This method is used to recycle cadmium and nickel from spent batteries, which is both economically and environmentally beneficial.

Análisis De Reacciones Químicas

Types of Reactions: Cadmium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, in nickel-cadmium batteries, cadmium hydroxide is reduced to metallic cadmium during charging, and the reaction is reversed during discharge .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of cadmium-nickel compounds include nickel sulfate, urea, sulfuric acid, and bis(2,4,4-trimethylpentyl)dithiophosphinic acid . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.

Major Products: The major products formed from the reactions of cadmium-nickel compounds include cadmium oxide, nickel oxide, and various cadmium-nickel alloys. These products have applications in electrochemistry, materials science, and environmental science .

Aplicaciones Científicas De Investigación

Cadmium-nickel compounds have a wide range of scientific research applications. In chemistry, they are used in the study of electrochemical processes and the development of new materials. In biology and medicine, cadmium-nickel compounds are used in the development of diagnostic tools and treatments for various diseases. In industry, these compounds are used in the production of batteries, coatings, and pigments .

Mecanismo De Acción

The mechanism of action of cadmium-nickel compounds involves various molecular targets and pathways. For example, cadmium can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death . Nickel, on the other hand, can interact with proteins and enzymes, affecting their function and leading to various physiological effects . The combined effects of cadmium and nickel in compounds can result in unique properties and applications.

Comparación Con Compuestos Similares

Nickel-Cadmium Batteries :

- Advantages : High cycle life, thermal stability.

- Disadvantages : Memory effect, Cd toxicity.

- Alternatives :

| Battery Type | Energy Density (Wh/kg) | Cycle Life | Toxicity |

|---|---|---|---|

| Ni-Cd | 40–60 | 2,000+ | High |

| NiMH | 60–120 | 500–1,000 | Low |

| Lithium-ion | 150–250 | 1,000–2,000 | Moderate |

Key Insight: Nickel-hydroxide compounds dominate modern battery tech due to regulatory pressures against cadmium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.